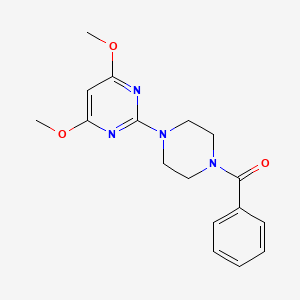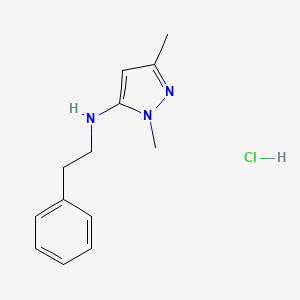
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine is a chemical compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a ligand for various receptors and enzymes. Its structure comprises a piperazine ring substituted with a benzoyl group and a pyrimidine ring substituted with two methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine typically involves the following steps:
Formation of N-Benzoylpiperazine: This can be achieved by reacting piperazine with benzoyl chloride in the presence of a base such as triethylamine.
Coupling with 4,6-Dimethoxypyrimidine: The N-benzoylpiperazine is then coupled with 4,6-dimethoxypyrimidine under conditions that facilitate nucleophilic substitution, such as using a polar aprotic solvent like dimethylformamide (DMF) and a base like potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl-substituted derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied as a potential ligand for receptors such as alpha1-adrenergic receptors and acetylcholinesterase inhibitors
Biological Studies: Used in the study of enzyme inhibition and receptor binding, providing insights into the development of new therapeutic agents.
Industrial Applications: Potential use in the synthesis of pharmaceuticals and agrochemicals due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine involves its interaction with specific molecular targets:
Receptor Binding: It acts as a ligand for alpha1-adrenergic receptors, modulating their activity and influencing physiological responses such as vasoconstriction and neurotransmission.
Enzyme Inhibition: It inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with acetylcholinesterase inhibitory activity.
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Evaluated for its potential as a carbonic anhydrase inhibitor.
Uniqueness
2-(4-Benzoylpiperazin-1-yl)-4,6-dimethoxypyrimidine is unique due to its dual functionality as both a receptor ligand and an enzyme inhibitor. This dual activity makes it a valuable compound for the development of multifunctional therapeutic agents.
Propriétés
Formule moléculaire |
C17H20N4O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H20N4O3/c1-23-14-12-15(24-2)19-17(18-14)21-10-8-20(9-11-21)16(22)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clé InChI |
XTBUNUMBOUCZBS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B15115876.png)

![4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15115878.png)
![4-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15115888.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B15115897.png)

![6-Fluoro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B15115910.png)

![2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B15115919.png)
![3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15115920.png)
![4-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-N,N-dimethylaniline](/img/structure/B15115929.png)
![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine](/img/structure/B15115932.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine](/img/structure/B15115937.png)
![1,5-dimethyl-3-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1H-pyrazole](/img/structure/B15115938.png)
